molecular formula C11H13FN2O4 B8586909 Methyl 3-(4-fluoro-2-nitrophenylamino)-2-methylpropanoate

Methyl 3-(4-fluoro-2-nitrophenylamino)-2-methylpropanoate

Cat. No. B8586909
M. Wt: 256.23 g/mol
InChI Key: XVECOUHMVVOULV-UHFFFAOYSA-N
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Patent
US09422292B2

Procedure details

To a solution of methyl 3-(4-fluoro-2-nitrophenylamino)-2-methylpropanoate (14.0 g, 54.6 mmol) in ethanol (250 mL) were added zinc powder (14.2 g, 218 mmol) and saturated ammonium chloride (28.4 mL) at 0° C. Once addition was completed, the reaction mixture was stirred at reflux for 1 hour. Then the mixture was cooled to room temperature, filtered, and washed with ethanol (200 mL). The organic phase was concentrated in vacuo, dissolved in water (250 mL), and extracted with ethyl acetate (200 mL*3). The combined organic layers was separated, dried over anhydrous sodium sulfate, and concentrated to give a residue. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=2:1) to afford methyl 3-(2-amino-4-fluorophenylamino)-2-methylpropanoate as a black solid (10.0 g, 81%).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
28.4 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
14.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH2:9][CH:10]([CH3:15])[C:11]([O:13][CH3:14])=[O:12])=[C:4]([N+:16]([O-])=O)[CH:3]=1.[Cl-].[NH4+]>C(O)C.[Zn]>[NH2:16][C:4]1[CH:3]=[C:2]([F:1])[CH:7]=[CH:6][C:5]=1[NH:8][CH2:9][CH:10]([CH3:15])[C:11]([O:13][CH3:14])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)NCC(C(=O)OC)C)[N+](=O)[O-]
Name
Quantity
28.4 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
14.2 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once addition
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethanol (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water (250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (200 mL*3)
CUSTOM
Type
CUSTOM
Details
The combined organic layers was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=2:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC(=C1)F)NCC(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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